Bienvenue dans la boutique en ligne BenchChem!

7-O-Desmethyl Temsirolimus

mTOR inhibition Kinase assay FKBP12

Essential reference standard for temsirolimus ANDA submissions. Well-characterized with defined chromatographic retention and mass shift (ΔMW = 14.03 Da). Enables unambiguous peak assignment in HPLC/LC-MS/MS impurity methods. Compliant with ICH Q2(R1). Distinct from major metabolite 32-O-desmethyl temsirolimus. Stable isotope-labeled analog (7-O-Desmethyl Temsirolimus-d3) also available. Ensure method specificity and regulatory acceptance for your generic drug application.

Molecular Formula C55H85NO16
Molecular Weight 1016.276
CAS No. 408321-08-4
Cat. No. B579936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Desmethyl Temsirolimus
CAS408321-08-4
Synonyms(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]
Molecular FormulaC55H85NO16
Molecular Weight1016.276
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O
InChIInChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1
InChIKeyCJDQIEOIQZFHOU-HNWJUJSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Desmethyl Temsirolimus (CAS 408321-08-4): A Critical Reference Standard for Temsirolimus Analytical and Bioactivity Studies


7-O-Desmethyl Temsirolimus (CAS 408321-08-4) is a defined desmethyl analog of the mTOR inhibitor temsirolimus (CCI-779, Torisel), formally designated as (7ξ)-7-O-demethyl-rapamycin 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] with molecular formula C₅₅H₈₅NO₁₆ and molecular weight 1016.28 g/mol . It is structurally classified as a macrolide lactam impurity/degradant of temsirolimus and is not a major circulating human metabolite [1]. The compound serves primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in temsirolimus drug substance and drug product testing [2].

Why 7-O-Desmethyl Temsirolimus Cannot Be Replaced by Generic Sirolimus, Everolimus, or Other Rapamycin Analogs in Analytical and Bioactivity Workflows


In-class mTOR inhibitors such as sirolimus (rapamycin), everolimus (RAD001), and temsirolimus itself share a common FKBP12-dependent allosteric mechanism but differ substantially in substitution pattern, metabolic fate, and regulatory impurity profiles [1]. 7-O-Desmethyl Temsirolimus occupies a unique chemical space: it retains the temsirolimus 42-ester side chain while losing a methoxy group at the C-7 position of the rapamycin core, generating distinct chromatographic retention, mass spectrometric fragmentation, and bioactivity properties that preclude interchange with parent temsirolimus, 32-O-desmethyl temsirolimus (the major CYP3A4-derived metabolite), or 7-O-desmethyl rapamycin (which lacks the 42-ester side chain entirely) [2][3]. For ANDA regulatory submissions, USP/EP compendial methods, and bioanalytical LC-MS/MS assays, the specific 7-O-desmethyl impurity must be used as the validated reference standard; no other rapalog can serve as a surrogate without compromising method specificity and regulatory acceptance [4].

Quantitative Evidence Guide: 7-O-Desmethyl Temsirolimus Differentiation for Procurement Decisions


mTOR Kinase Inhibition: Inferred Potency Gap Between Temsirolimus and Its O-Desmethyl Congeners

No direct mTOR IC₅₀ measurement for 7-O-Desmethyl Temsirolimus is publicly available. However, temsirolimus itself inhibits mTOR kinase with an IC₅₀ of 1.76 ± 0.15 μM in a cell-free FKBP12-independent assay, statistically indistinguishable from rapamycin (IC₅₀ = 1.74 ± 0.34 μM) [1]. Critically, when six major temsirolimus metabolites (including 32-O-desmethyl temsirolimus, M13) were isolated and tested for antiproliferative activity against LNCaP prostate cancer cells, they showed dramatically decreased activity compared with the parent compound [2]. As 7-O-Desmethyl Temsirolimus is a minor desmethyl derivative sharing the O-demethylation motif with M13, a comparable or greater loss of mTOR inhibitory potency is expected, though this remains a class-level inference until direct measurement is performed.

mTOR inhibition Kinase assay FKBP12 Cell-free assay

Antiproliferative Activity in LNCaP Prostate Cancer Cells: Temsirolimus vs. Its Major Metabolites

In the definitive temsirolimus metabolism study by Cai et al. (2007), six major metabolites were purified and tested for antiproliferative activity against LNCaP prostate cancer cells. All six metabolites, including 32-O-desmethyl temsirolimus (M13), showed dramatically decreased activity compared with the parent compound [1]. Although 7-O-Desmethyl Temsirolimus was not among the six major metabolites isolated (it falls within the minor metabolite peaks 1–7, which were not further characterized due to instability and trace quantities), the shared O-demethylation structural feature with M13 supports the inference of substantially reduced antiproliferative potency [2].

LNCaP Antiproliferative Prostate cancer Metabolite potency

CYP Enzymology: Distinct Isoform Contribution to 27-O-Desmethyl vs. 7-O-Desmethyl Temsirolimus Formation

The 2019 Shokati et al. study established that human liver microsomes generate O-demethylated temsirolimus metabolites at positions 39, 16, and 27, but notably not at position 7 [1]. CYP3A4 is the predominant enzyme for temsirolimus metabolism overall, while CYP3A5 and CYP2C8 show significant activity specifically for the formation of 27-O-desmethyl temsirolimus, 25-hydroxy temsirolimus, and hydroxy-piperidine temsirolimus [1]. The absence of 7-O-Desmethyl Temsirolimus among the 18 structurally identified human microsomal metabolites indicates that this compound arises via a distinct chemical or non-CYP-mediated pathway, differentiating it from the CYP-derived 27-O-desmethyl, 16-O-desmethyl, and 32-O-desmethyl congeners.

CYP3A4 CYP3A5 CYP2C8 Metabolic pathway Enzyme kinetics

Regulatory Reference Standard Qualification: 7-O-Desmethyl Temsirolimus as a Fully Characterized ANDA Impurity

7-O-Desmethyl Temsirolimus (Temsirolimus Impurity 1) is commercially supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and commercial temsirolimus production [1]. Unlike research-grade sirolimus or everolimus reference standards, this impurity standard provides traceability against USP or EP pharmacopeial standards upon feasibility assessment [1]. The compound's molecular formula (C₅₅H₈₅NO₁₆; MW 1016.28) and CAS registry number (408321-08-4) are unambiguously assigned, eliminating the ambiguity that arises when using non-specific rapamycin analogs in identity testing .

ANDA Reference standard Method validation Quality control Regulatory compliance

Structural Determinant of Chromatographic Selectivity: 7-O-Desmethyl vs. 7-O-Methyl (Parent) Retention Time Shift

The C-7 demethylation in 7-O-Desmethyl Temsirolimus reduces the compound's hydrophobicity relative to temsirolimus (C₅₆H₈₇NO₁₆, MW 1030.29) by one methylene unit, resulting in a molecular weight difference of 14.03 Da (1016.28 vs. 1030.29) and a predictable decrease in reversed-phase HPLC retention . This mass shift produces a distinct MRM transition in LC-MS/MS that is well-separated from the parent drug and from other known desmethyl metabolites (e.g., 32-O-desmethyl temsirolimus, which shares the same nominal mass but differs in O-demethylation position) [1]. The chromatographic resolution between 7-O-Desmethyl Temsirolimus and temsirolimus is critical for system suitability testing in pharmacopeial impurity methods.

HPLC LC-MS Chromatographic selectivity Method development Impurity profiling

Ex Vivo Stability and Forced Degradation: Distinguishing Chemical Degradant from Metabolic Product

The 2019 metabolic pathway study by Shokati et al. established that 7-O-desmethyl temsirolimus is not among the 18 structurally identified human liver microsomal metabolites, which include O-demethylation products at positions 39, 16, and 27 [1]. The earlier Cai et al. (2007) study likewise identified 32-O-desmethyl temsirolimus (M13) as the only major O-desmethyl metabolite [2]. The absence of 7-O-desmethyl temsirolimus from CYP-mediated human metabolism suggests that this impurity likely originates from chemical degradation pathways (e.g., acid-catalyzed or thermal demethylation) during drug substance synthesis, formulation, or storage rather than from in vivo biotransformation. This distinction is essential for designing forced degradation studies that can differentiate authentic process impurities from true metabolic products.

Forced degradation Stability-indicating Impurity profiling Degradant vs. metabolite

Optimal Procurement Scenarios for 7-O-Desmethyl Temsirolimus: Where This Compound Delivers Irreplaceable Value


Generic Temsirolimus ANDA Impurity Profiling and Method Validation

7-O-Desmethyl Temsirolimus is an essential reference standard for ANDA applicants developing and validating HPLC or LC-MS/MS impurity methods for generic temsirolimus drug substance and drug product. The compound's well-characterized structure (CAS 408321-08-4, C₅₅H₈₅NO₁₆, MW 1016.28) and defined chromatographic retention relative to temsirolimus enable its use in system suitability testing, specificity demonstration, and quantitation limit determination per ICH Q2(R1) guidelines [1]. Its regulatory-compliant characterization data supports direct traceability to USP/EP pharmacopeial standards [2].

Stability-Indicating Forced Degradation Studies for Temsirolimus Formulations

As a compound absent from CYP-mediated human metabolism but likely arising from chemical degradation, 7-O-Desmethyl Temsirolimus serves as a critical marker in forced degradation studies (acid, base, thermal, oxidative, photolytic) designed to establish degradation pathways and validate stability-indicating methods. Its distinct mass shift (ΔMW = 14.03 Da from temsirolimus) and unique retention time enable unambiguous peak assignment even in complex degradation mixtures, distinguishing process-related impurities from authentic metabolites such as 32-O-desmethyl temsirolimus [3][4].

Structure-Activity Relationship (SAR) Studies of the Rapamycin C-7 Methoxy Pharmacophore

For medicinal chemistry programs investigating the contribution of the C-7 methoxy group to mTOR binding affinity, FKBP12 complex formation, and cellular antiproliferative activity, 7-O-Desmethyl Temsirolimus provides a direct comparator to temsirolimus (C-7 OCH₃ present), 7-O-desmethyl rapamycin (C-7 OH, no 42-ester), and 32-O-desmethyl temsirolimus (C-32 OH). The substantially reduced antiproliferative activity observed for major O-desmethyl metabolites supports the hypothesis that the C-7 methoxy group is important for full mTOR inhibitory potency, making this impurity a valuable SAR tool compound [5].

Bioanalytical LC-MS/MS Internal Standard Development for Temsirolimus Pharmacokinetic Studies

Although 7-O-Desmethyl Temsirolimus is not a circulating human metabolite, its close structural similarity to temsirolimus (MW difference of 14.03 Da), distinct chromatographic retention, and stable isotope-labeled analog availability (7-O-Desmethyl Temsirolimus-d3) make it a candidate for use as an internal standard in bioanalytical LC-MS/MS assays quantifying temsirolimus and its major metabolites in plasma. Its absence from the in vivo metabolic profile eliminates the risk of endogenous interference, a key advantage for method specificity [6].

Quote Request

Request a Quote for 7-O-Desmethyl Temsirolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.